Methyl 3-(4-chloro-2-methylphenyl)-2-hydroxypropanoate
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Overview
Description
Methyl 3-(4-chloro-2-methylphenyl)-2-hydroxypropanoate is an organic compound that belongs to the class of hydroxy esters It is characterized by the presence of a chloro-substituted aromatic ring and a hydroxypropanoate ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(4-chloro-2-methylphenyl)-2-hydroxypropanoate typically involves the esterification of 3-(4-chloro-2-methylphenyl)-2-hydroxypropanoic acid with methanol. The reaction is usually catalyzed by an acid, such as sulfuric acid or hydrochloric acid, under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques, such as chromatography, can further optimize the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(4-chloro-2-methylphenyl)-2-hydroxypropanoate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The chloro group on the aromatic ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: 3-(4-chloro-2-methylphenyl)-2-oxopropanoate.
Reduction: Methyl 3-(4-chloro-2-methylphenyl)-2-hydroxypropanol.
Substitution: Methyl 3-(4-methoxy-2-methylphenyl)-2-hydroxypropanoate.
Scientific Research Applications
Methyl 3-(4-chloro-2-methylphenyl)-2-hydroxypropanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 3-(4-chloro-2-methylphenyl)-2-hydroxypropanoate involves its interaction with specific molecular targets and pathways. The hydroxy group can form hydrogen bonds with biological molecules, influencing their structure and function. The chloro-substituted aromatic ring can participate in hydrophobic interactions, affecting the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-(4-chloro-2-methylphenyl)-2-oxopropanoate
- Methyl 3-(4-methoxy-2-methylphenyl)-2-hydroxypropanoate
- Methyl 3-(4-chloro-2-methylphenyl)-2-hydroxypropanol
Uniqueness
Methyl 3-(4-chloro-2-methylphenyl)-2-hydroxypropanoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C11H13ClO3 |
---|---|
Molecular Weight |
228.67 g/mol |
IUPAC Name |
methyl 3-(4-chloro-2-methylphenyl)-2-hydroxypropanoate |
InChI |
InChI=1S/C11H13ClO3/c1-7-5-9(12)4-3-8(7)6-10(13)11(14)15-2/h3-5,10,13H,6H2,1-2H3 |
InChI Key |
CPILUSZSRMFROW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)CC(C(=O)OC)O |
Origin of Product |
United States |
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